REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][N:4]1[C:12]([C:13](OCC)=[O:14])=[CH:11][C:10]2[CH:9]3[CH2:18][CH:6]([CH2:7][CH2:8]3)[C:5]1=2.C[O-].[Na+]>C(O)C>[CH:6]12[CH2:18][CH:9]([CH2:8][CH2:7]1)[C:10]1[CH:11]=[C:12]3[N:4]([CH2:3][CH2:2][NH:1][C:13]3=[O:14])[C:5]2=1 |f:1.2|
|
Name
|
ethyl 3-(2-aminoethyl)-3-azatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
NCCN1C=2C3CCC(C2C=C1C(=O)OCC)C3
|
Name
|
sodium meth-oxide
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20:1 methylene chloride/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C12C=3N4CCNC(C4=CC3C(CC1)C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |